2-Benzo[1,3]dioxol-5-yl-indolizine
Overview
Description
2-Benzo[1,3]dioxol-5-yl-indolizine is a heterocyclic compound that features a fused indolizine and benzodioxole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This method involves the reaction of a benzodioxole derivative with an indolizine precursor in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-indolizine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Benzo[1,3]dioxol-5-yl-indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-indolizine involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, which disrupts cell division and leads to cell death .
Comparison with Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indole: Shares a similar benzodioxole ring but differs in the indole structure.
3-Benzo[1,3]dioxol-5-yl-indolizine: Another isomer with the benzodioxole ring attached at a different position.
2-Benzo[1,3]dioxol-5-yl-pyridine: Contains a pyridine ring instead of an indolizine ring.
Uniqueness: 2-Benzo[1,3]dioxol-5-yl-indolizine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)indolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITYQCBHFKMGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351687 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497226-04-7 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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